1-Ethyl-1,3-diphenylurea

Description

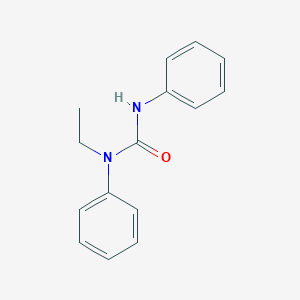

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-1,3-diphenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-17(14-11-7-4-8-12-14)15(18)16-13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPIMZDJJZLMCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214818 | |

| Record name | 1-Ethyl-1,3-diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64544-71-4 | |

| Record name | N-Ethyl-N,N′-diphenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64544-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1,3-diphenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064544714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158960 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl-1,3-diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1,3-diphenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and molecular formula of 1-Ethyl-1,3-diphenylurea

This guide provides an in-depth technical analysis of 1-Ethyl-1,3-diphenylurea , a critical unsymmetrical urea derivative often encountered in propellant stability profiling and forensic analysis.[1]

Molecular Identity & Structural Analysis[1][2]

1-Ethyl-1,3-diphenylurea is an unsymmetrical organic compound belonging to the diarylurea class.[1] It is structurally distinct from its symmetrical parent, Centralite I (1,3-Diethyl-1,3-diphenylurea), by the presence of a single ethyl substituent on one nitrogen atom, leaving the other nitrogen available as a hydrogen bond donor.[1]

| Parameter | Technical Specification |

| IUPAC Name | 1-Ethyl-1,3-diphenylurea |

| Systematic Name | N-Ethyl-N,N'-diphenylurea |

| CAS Registry Number | 64544-71-4 |

| Molecular Formula | |

| Molecular Weight | 240.30 g/mol |

| SMILES | CCN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |

| InChI Key | NCPIMZDJJZLMCF-UHFFFAOYSA-N |

| Physical State | Crystalline Solid |

| Solubility | Soluble in Acetonitrile, Methanol, Ethyl Acetate; Insoluble in Water |

Structural Isomerism Alert

Researchers must distinguish this compound from Akardite III (1,1-Diphenyl-3-ethylurea).[1] While they share the formula

Part 2: Synthesis & Manufacturing Protocols

The synthesis of unsymmetrical ureas requires controlled nucleophilic addition to prevent the formation of symmetrical byproducts (e.g., 1,3-diphenylurea).[1] The most robust route utilizes the reaction between an isocyanate and a secondary amine.

Protocol: Isocyanate Addition Method

This method ensures high regioselectivity by exploiting the reactivity of phenyl isocyanate with N-ethylaniline.

Reagents:

-

Phenyl Isocyanate (PhNCO): Electrophile. Caution: Toxic, lachrymator.[1]

-

N-Ethylaniline: Nucleophile.

-

Dichloromethane (DCM): Anhydrous solvent.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve N-Ethylaniline (10 mmol, 1.21 g) in 20 mL of anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Dropwise add Phenyl Isocyanate (10 mmol, 1.19 g) diluted in 5 mL DCM over 15 minutes.

-

Mechanistic Note: The lone pair on the N-ethylaniline nitrogen attacks the electrophilic carbon of the isocyanate group. The steric bulk of the ethyl group slows the reaction slightly compared to aniline, reducing exothermicity.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane).

-

Workup:

-

Evaporate the solvent under reduced pressure.

-

The crude solid is often contaminated with trace 1,3-diphenylurea (from moisture hydrolysis of isocyanate).[1]

-

Purification: Recrystallize from hot Ethanol/Water (9:1) or purify via Flash Column Chromatography (Silica gel, Gradient 0-30% EtOAc/Hexane).[1]

-

Figure 1: Synthetic pathway for 1-Ethyl-1,3-diphenylurea via nucleophilic addition.

Part 3: Applications in Stability & Forensics[1]

The primary significance of 1-Ethyl-1,3-diphenylurea lies in its role as a degradation marker for Centralite I (Ethyl Centralite) in smokeless powders and propellants.[1]

The De-ethylation Pathway

Centralite I is used to scavenge acidic nitrogen oxides (

-

Parent: Centralite I (1,3-Diethyl-1,3-diphenylurea).[1][2][3]

-

Step 1 Degradation: Loss of one ethyl group

1-Ethyl-1,3-diphenylurea . -

Step 2 Degradation: Loss of second ethyl group

1,3-Diphenylurea.

Forensic Utility: The detection of 1-Ethyl-1,3-diphenylurea in gunshot residue (GSR) or aged ammunition provides a specific "fingerprint" of the stabilizer's history.[1] Unlike the parent Centralite I, the mono-ethyl derivative possesses an N-H moiety, significantly altering its retention time in chromatography and its hydrogen-bonding capability.[1]

Figure 2: Degradation cascade of Centralite I in nitrocellulose matrices.

Part 4: Analytical Characterization Protocols

For validation, the following spectral data and chromatographic methods are standard.

1. Mass Spectrometry (GC-MS)[1]

-

Ionization: Electron Impact (EI, 70 eV).

-

Molecular Ion (

): m/z 240. -

Base Peak: Typically m/z 106 (N-methylaniline fragment) or m/z 119 (Phenyl isocyanate fragment).

-

Fragmentation Pattern: Look for the loss of the ethyl group (

) and cleavage at the carbonyl.

2. HPLC Method (Stabilizer Analysis)

This protocol separates the target from Centralite I and Diphenylamine.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase:

-

A: Water (0.1% Formic Acid)

-

B: Acetonitrile[1]

-

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic rings) and 210 nm (urea carbonyl).

-

Retention Order: 1,3-Diphenylurea (Early)

1-Ethyl-1,3-diphenylurea

References

-

Sigma-Aldrich. (n.d.). 1-Ethyl-1,3-diphenylurea Product Sheet. Retrieved from [1]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Urea Derivatives. NIST Chemistry WebBook, SRD 69.[1] Retrieved from

-

PubChem. (2024). Compound Summary: 1-Ethyl-1,3-diphenylurea.[1][4][5] National Library of Medicine. Retrieved from

-

Namir, H., et al. (2019).[1] Application of thin layer chromatography for qualitative analysis of gunpowder. MedCrave. Retrieved from

-

CAS Common Chemistry. (2024). Details for CAS 64544-71-4. American Chemical Society.[6][7] Retrieved from [6][7]

Sources

- 1. 1,3-Diphenylurea synthesis - chemicalbook [chemicalbook.com]

- 2. N,N'-Diethyl-N,N'-diphenylurea [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. 1-ETHYL-1,3-DIPHENYLUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

Part 1: Chemical Identity & Physiochemical Profile

[3]

Editorial Note on Nomenclature: The user query specified "1-Ethyl-1,3-diphenylurea." However, CAS 85-98-3 is definitively assigned to 1,3-Diethyl-1,3-diphenylurea (Centralite I), a symmetric urea derivative.[1][3] The mono-ethyl variant is chemically distinct.[3] This guide focuses on the CAS-verified substance (85-98-3), which is the industry standard stabilizer and analytical marker.[3]

Core Chemical Data

| Property | Specification | Relevance to Research |

|---|

| Molecular Formula |

Part 2: Synthesis & Reaction Mechanisms

For researchers utilizing CAS 85-98-3 as a scaffold intermediate or reference standard, understanding its origin is critical for impurity profiling.[3] The industrial synthesis typically involves the condensation of N-ethylaniline with a carbonyl source (Phosgene or Triphosgene).[3]

Synthetic Pathway

The reaction proceeds via a nucleophilic attack of the secondary amine (N-ethylaniline) on the carbonyl carbon of the linker.

Figure 1: Synthetic pathway for Centralite I via carbamoylation of N-ethylaniline.

Critical Process Parameters:

-

Anhydrous Conditions: The carbonyl source (phosgene/triphosgene) is moisture-sensitive.[3] Hydrolysis yields

and reduces yield. -

Acid Scavenging: The reaction generates HCl. A base (e.g., Pyridine or

) must be present to drive the equilibrium forward and prevent the protonation of the amine reactant.

Part 3: Analytical Methodologies

In drug development, CAS 85-98-3 is frequently encountered as an extractable/leachable (E&L) from packaging materials (where it acts as a stabilizer) or as a contaminant in forensic toxicology screens.[3]

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Quantitative purity assessment and impurity profiling.[3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[3]

-

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid (improves peak shape).

-

Solvent B: Acetonitrile (ACN).

-

-

Gradient: 50% B to 90% B over 10 minutes.

-

Detection: UV @ 254 nm (aromatic rings) and 210 nm (amide bond).[3]

-

Retention Time: Expect elution around 6–8 minutes depending on dead volume.[3]

Method B: GC-MS (Gas Chromatography - Mass Spectrometry)

Best for: Trace detection in biological matrices or environmental samples.[3]

Part 4: Mechanism of Action (Stabilization & Degradation)[3]

While not a pharmacophore, understanding the reactivity of CAS 85-98-3 is vital for stability studies.[3] It acts as a "sacrificial" scavenger for acidic decomposition products (specifically Nitrogen Oxides,

The Scavenging Cycle:

In the presence of

-

Initial Attack:

attacks the para-position of the phenyl ring. -

Product Formation: Forms 4-nitro-1,3-diethyl-1,3-diphenylurea .

-

Secondary Attack: Can be further nitrated to dinitro- derivatives.[3]

-

N-Dealkylation: Under extreme acid stress, the ethyl group can be cleaved.[3]

Implication for Researchers: If you detect "Nitro-Centralite" derivatives in your sample, it confirms the presence of oxidative/nitrative stress in the parent material.[3]

Part 5: Safety & Toxicological Context

Signal Word: WARNING GHS Classifications: Acute Tox. 4 (Oral), Aquatic Chronic 3.[3][5][6]

-

Oral Toxicity: LD50 (Rat) ~2750 mg/kg.[3][7] It is moderately toxic if ingested.

-

Environmental Fate: Due to high LogP (~4.0), it binds strongly to soil and sediment. It is persistent in aquatic environments and toxic to aquatic life with long-lasting effects.[3][5]

-

Handling Protocol:

-

Use nitrile gloves (permeation time > 480 min).

-

Work in a fume hood to avoid inhalation of dust.

-

Incompatibility: Reacts vigorously with strong oxidizing agents.[3]

-

References

-

National Institute of Standards and Technology (NIST). 1,3-Diethyl-1,3-diphenylurea Mass Spectrum & Properties.[3] NIST Chemistry WebBook, SRD 69. [Link][3]

-

PubChem. 1,3-Diethyl-1,3-diphenylurea (Compound Summary). National Library of Medicine. [Link][3]

-

European Chemicals Agency (ECHA). Registration Dossier: 1,3-diethyl-1,3-diphenylurea.[3][Link][3]

Sources

- 1. lookchem.com [lookchem.com]

- 2. N,N'-Diethyl-N,N'-diphenylurea [webbook.nist.gov]

- 3. N,N'-Diethyl-N,N'-diphenylurea (CAS 85-98-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1,3-Dimethyl-1,3-diphenylurea | C15H16N2O | CID 11917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemos.de [chemos.de]

- 7. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Physiochemical Properties of 1-Ethyl-1,3-diphenylurea for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of an Asymmetric Diphenylurea Derivative

1-Ethyl-1,3-diphenylurea (CAS No. 64544-71-4), an asymmetrically substituted diarylurea, represents a molecule of significant interest in the landscape of chemical and pharmaceutical research. While its symmetrically substituted counterparts, such as 1,3-diphenylurea, have been explored for their biological activities, the introduction of an ethyl group on one of the nitrogen atoms introduces a structural nuance that can profoundly influence its physiochemical properties and, consequently, its interactions with biological systems. This guide provides a comprehensive overview of the known and predicted physiochemical properties of 1-Ethyl-1,3-diphenylurea, alongside detailed experimental protocols for their determination. By offering a blend of established data, theoretical predictions, and practical methodologies, this document aims to equip researchers with the foundational knowledge required to unlock the full potential of this intriguing compound.

The strategic importance of substituted ureas is well-documented, with numerous derivatives exhibiting a wide spectrum of biological activities, including antibacterial and antiviral properties. The asymmetric nature of 1-Ethyl-1,3-diphenylurea offers a unique scaffold for further chemical modification and exploration of its structure-activity relationships. This guide will delve into the essential parameters that govern its behavior in experimental settings, from its fundamental chemical identity to its solubility and stability, providing a critical resource for its application in drug discovery and materials science.

I. Core Chemical and Physical Properties

A thorough understanding of the fundamental physiochemical properties of 1-Ethyl-1,3-diphenylurea is paramount for its effective use in research. While experimental data for this specific compound is limited, this section presents a combination of available information and predicted values, alongside comparative data from the closely related compounds 1,3-diphenylurea and 1,3-diethyl-1,3-diphenylurea to provide a valuable contextual framework.

Chemical Structure and Identification

-

IUPAC Name: 1-Ethyl-1,3-diphenylurea

-

Synonyms: N-ethyl-N,N'-diphenylurea, Akardite III

-

CAS Number: 64544-71-4

-

Molecular Formula: C₁₅H₁₆N₂O

-

Molecular Weight: 240.30 g/mol

Table 1: Summary of Core Physical Properties

| Property | 1-Ethyl-1,3-diphenylurea | 1,3-Diphenylurea (for comparison) | 1,3-Diethyl-1,3-diphenylurea (for comparison) |

| Melting Point (°C) | Data not available | 235 - 240 | 73 - 75 |

| Boiling Point (°C) | Data not available | 260 | Data not available |

| Appearance | Solid | White to off-white crystals | White to slightly colored crystalline substance |

| Purity | ≥ 95% (commercially available) | ≥ 99% (commercially available) | 99% (commercially available) |

Solubility Profile

-

Aqueous Solubility: Expected to have very low solubility in water. For comparison, 1,3-diphenylurea has a water solubility of 0.015 g/100 g at 25°C.

-

Organic Solvent Solubility: Likely to be soluble in a range of organic solvents. 1,3-Diphenylurea is soluble in methanol and DMSO, with a solubility of approximately 30 mg/mL in the latter. 1,3-Diethyl-1,3-diphenylurea is reported to be soluble in acetone and benzene.

Experimental Protocol for Determining Solubility:

A standardized protocol for determining the solubility of 1-Ethyl-1,3-diphenylurea in various solvents involves the shake-flask method, a robust and widely accepted technique.

-

Preparation of Saturated Solutions: Add an excess amount of 1-Ethyl-1,3-diphenylurea to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with an appropriate solvent, and quantify the concentration of 1-Ethyl-1,3-diphenylurea using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The causality behind this protocol lies in achieving a true equilibrium state where the solvent is saturated with the solute, ensuring an accurate measurement of its maximum solubility under the specified conditions.

Lipophilicity: Partition and Distribution Coefficients

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

-

Predicted XlogP: 2.1 (This value is a theoretical calculation and should be experimentally verified).

Experimental Protocol for Determining logP (Shake-Flask Method):

-

Solvent System Preparation: Prepare a mutually saturated solution of n-octanol and water.

-

Compound Dissolution: Dissolve a known amount of 1-Ethyl-1,3-diphenylurea in one of the phases (typically n-octanol).

-

Partitioning: Mix the n-octanol solution with the corresponding saturated aqueous phase in a separatory funnel and shake vigorously for a set period to allow for partitioning.

-

Phase Separation and Quantification: After allowing the phases to separate, determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.

This method directly measures the partitioning of the compound between a nonpolar (n-octanol) and a polar (aqueous) phase, providing a reliable measure of its lipophilicity.

II. Spectroscopic and Analytical Characterization

Definitive structural confirmation and purity assessment of 1-Ethyl-1,3-diphenylurea rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-7.6 ppm corresponding to the protons on the two phenyl rings.

-

Ethyl Group Protons: A quartet corresponding to the -CH₂- group and a triplet for the -CH₃ group, likely in the ranges of δ 3.5-4.0 ppm and δ 1.0-1.5 ppm, respectively. The coupling between these protons would result in the characteristic quartet and triplet splitting patterns.

-

Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule, including distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group.

General Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethyl-1,3-diphenylurea in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and interpret the resulting spectra to confirm the structure.

The choice of deuterated solvent is critical as it must dissolve the compound without contributing interfering signals to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Ethyl-1,3-diphenylurea is expected to show characteristic absorption bands.

Expected IR Absorption Bands:

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band in the region of 1630-1680 cm⁻¹.

-

C-N Stretch and N-H Bend (Amide II): An absorption band around 1510-1570 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1400-1600 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid 1-Ethyl-1,3-diphenylurea sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and record the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

ATR-IR is a convenient and rapid technique for obtaining high-quality spectra of solid samples with minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Predicted Mass Spectral Data (from PubChemLite):

-

Monoisotopic Mass: 240.1263 Da

-

Predicted Collision Cross Section (CCS) values (Ų):

-

[M+H]⁺: 155.3

-

[M+Na]⁺: 160.0

-

Expected Fragmentation Pattern:

The fragmentation of 1-Ethyl-1,3-diphenylurea in an electron ionization (EI) mass spectrometer would likely involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atoms. Key fragments could include the loss of the ethyl group ([M-29]⁺) and cleavages leading to phenylisocyanate or aniline-related fragments. The interpretation of fragmentation patterns provides a "fingerprint" that can be used to identify the compound.

General Protocol for Mass Spectrometry Analysis (LC-MS):

-

Sample Preparation: Prepare a dilute solution of 1-Ethyl-1,3-diphenylurea in a suitable solvent compatible with the LC system (e.g., acetonitrile/water).

-

Chromatographic Separation: Inject the sample into an HPLC system to separate it from any impurities.

-

Ionization and Mass Analysis: The eluent from the HPLC is directed to the mass spectrometer, where the compound is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio of the resulting ions is measured.

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the sensitive detection and structural information provided by mass spectrometry.

III. Synthesis and Stability

The ability to synthesize and understand the stability of 1-Ethyl-1,3-diphenylurea is fundamental to its application in research.

Proposed Synthetic Pathway

The synthesis of unsymmetrical diarylureas can be challenging. A plausible and modern approach for the synthesis of 1-Ethyl-1,3-diphenylurea is via a palladium-catalyzed C-N cross-coupling reaction. This method offers a versatile and efficient route to unsymmetrical ureas.

dot

A Technical Guide to the Thermodynamic Stability Assessment of 1-Ethyl-1,3-diphenylurea

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-Ethyl-1,3-diphenylurea. Intended for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of data. Instead, it establishes a first-principles approach to stability characterization, detailing the critical experimental methodologies and the scientific rationale underpinning each technique. We will explore the core thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—as the primary tools for this assessment. While specific experimental data for 1-Ethyl-1,3-diphenylurea is not extensively published, this guide will leverage data from analogous substituted urea compounds to illustrate the expected thermal behavior and data interpretation. The protocols herein are designed to be self-validating, ensuring robust and reproducible results for informed decision-making in research and development.

Introduction: The Imperative of Stability in Substituted Ureas

1-Ethyl-1,3-diphenylurea belongs to the broad class of substituted ureas, compounds that find utility as intermediates in organic synthesis, as potential pharmacophores, and in materials science. The thermodynamic stability of such a molecule is a cornerstone of its chemical identity and a critical parameter for its practical application. It dictates storage conditions, safe handling procedures, formulation strategies, and potential degradation pathways. An unstable compound can lead to loss of efficacy, the formation of toxic impurities, or even hazardous energetic events.

The stability of substituted ureas is intrinsically linked to the nature of their substituent groups and the integrity of the urea backbone. For instance, studies on the thermal decomposition of 1,3-diphenylurea (a close structural analog) show that it can break down into aniline and phenyl isocyanate at elevated temperatures, typically above 350°C.[1][2] This decomposition pathway highlights the potential for thermal lability in this class of compounds. Therefore, a rigorous and systematic evaluation of thermodynamic stability is not merely an academic exercise but a fundamental requirement for development and quality control.

This guide will provide the experimental and theoretical foundation for researchers to:

-

Determine key thermal transition points, including melting and decomposition.

-

Quantify the energetic changes associated with these transitions.

-

Establish a reliable workflow for assessing the thermal hazards of 1-Ethyl-1,3-diphenylurea and related molecules.

Core Methodologies for Thermodynamic Stability Analysis

The primary techniques for assessing the thermodynamic stability of a solid organic compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information on how a material responds to a controlled temperature program.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It is the gold standard for identifying and quantifying thermal transitions that involve a change in enthalpy.

-

Expertise & Experience: We employ DSC not just to find a melting point, but to understand the energetic landscape of the molecule. An endothermic peak on a DSC thermogram represents a process that absorbs heat, such as melting or a solid-solid phase transition. An exothermic peak indicates a heat-releasing process, most critically, decomposition. The shape and size of these peaks provide a wealth of information. A sharp melting peak, for example, is indicative of high purity, while a broad peak might suggest the presence of impurities or a more complex melting behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[5][6] It is indispensable for determining the temperature at which a material begins to degrade and for quantifying mass loss associated with decomposition or desolvation.

-

Trustworthiness: By coupling TGA with DSC, we create a self-validating system. If DSC shows an exothermic event (potential decomposition) at a certain temperature, TGA should corroborate this with a corresponding mass loss. The absence of mass loss during an endothermic event on the DSC curve would strongly suggest a melt or phase transition rather than decomposition.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed for the comprehensive thermal analysis of 1-Ethyl-1,3-diphenylurea.

Protocol 1: Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the melting point, enthalpy of fusion, and onset of decomposition of 1-Ethyl-1,3-diphenylurea.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 1-Ethyl-1,3-diphenylurea into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

-

-

Data Analysis:

-

Identify endothermic peaks corresponding to the melting point. The peak onset temperature is typically reported as the melting point.

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus) in J/g.

-

Identify any exothermic peaks, which may indicate decomposition. Note the onset temperature of the exotherm as the potential start of thermal degradation.

-

Causality Behind Experimental Choices:

-

A heating rate of 10°C/min is a standard condition that provides a good balance between resolution and experimental time.

-

A nitrogen atmosphere is used to prevent oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and characterize the mass loss profile of 1-Ethyl-1,3-diphenylurea.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 1-Ethyl-1,3-diphenylurea into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

-

-

Data Analysis:

-

Generate a plot of mass (%) vs. temperature (°C).

-

Determine the onset temperature of mass loss, which corresponds to the beginning of decomposition. This is often defined as the temperature at which 5% mass loss occurs (T5%).

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Causality Behind Experimental Choices:

-

A slightly larger sample size than in DSC is often used in TGA to ensure accurate mass measurements.

-

Extending the temperature range to 600°C ensures that the complete decomposition profile is captured.

Data Interpretation and Expected Results

While specific data for 1-Ethyl-1,3-diphenylurea is sparse, we can infer expected results based on related compounds. For instance, the structurally similar 1,3-diethyl-1,3-diphenylurea has a reported melting point of 73-75°C.[7][8] It is reasonable to hypothesize that 1-Ethyl-1,3-diphenylurea will have a melting point in a similar range.

Table 1: Summary of Expected Thermodynamic Data for 1-Ethyl-1,3-diphenylurea

| Parameter | Expected Value/Range | Analytical Technique | Significance |

| Melting Point (Tm) | ~70-90°C | DSC | Defines the solid-to-liquid phase transition temperature. A key indicator of purity. |

| Enthalpy of Fusion (ΔHfus) | To be determined | DSC | Energy required to melt the solid. Relates to the strength of the crystal lattice. |

| Decomposition Onset (Td) | >200°C | TGA/DSC | The temperature at which the molecule begins to chemically degrade. Defines the upper limit of thermal stability. |

Studies on other substituted ureas have shown that decomposition can be a complex process.[9] For 1,3-diphenylurea, decomposition yields phenyl isocyanate and aniline at temperatures exceeding 350°C.[1] The TGA of 1-Ethyl-1,3-diphenylurea would be expected to show a significant mass loss event, and the DSC may show a corresponding exotherm, indicating the energetic nature of this breakdown.

Visualization of Experimental Workflow

The logical flow of the thermodynamic stability assessment can be visualized as follows:

Caption: Workflow for Thermodynamic Stability Assessment.

Conclusion: Establishing a Foundation for Development

This technical guide has outlined a robust, scientifically-grounded approach to characterizing the thermodynamic stability of 1-Ethyl-1,3-diphenylurea. By systematically employing DSC and TGA, researchers can obtain critical data on melting behavior and thermal decomposition. This information is paramount for ensuring the safety, quality, and efficacy of any product or process involving this compound. The provided protocols serve as a validated starting point for any laboratory equipped with standard thermal analysis instrumentation. The true value lies not in a single data point, but in the comprehensive understanding of a molecule's response to thermal stress, an understanding that is essential for advancing scientific discovery and technological innovation.

References

-

Canadian Science Publishing. (n.d.). Apparent Molal Volumes and Heat Capacities of Urea and Methyl-Substituted Ureas in H2O and D2O at 25 °C. Retrieved from [Link]

-

Pajoara, A., et al. (2021). Calorimetry, physicochemical characteristics and nitrogen release from extruded urea. Scientific Reports. Retrieved from [Link]

-

Betz, R., & Hosten, E. (2011). 1,3-Diethyl-1,3-diphenylurea. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

Gomez, C., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Molecules. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1,3-diphenylurea. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylurea, and sym.-DIPHENYLUREA. Retrieved from [Link]

-

Chen, Y., et al. (2020). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Chemical Engineering Transactions. Retrieved from [Link]

-

SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

TA Instruments. (n.d.). A Review of DSC Kinetics Methods. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. research.utwente.nl [research.utwente.nl]

- 3. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 4. tainstruments.com [tainstruments.com]

- 5. amireia.com.br [amireia.com.br]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Diethyl-1,3-diphenylurea | 85-98-3 [chemicalbook.com]

- 8. 1,3-二乙基-1,3-二苯基脲 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. aidic.it [aidic.it]

Technical Guide: 1-Ethyl-1,3-diphenylurea in Propellant Stabilization

This technical guide provides an in-depth analysis of 1-Ethyl-1,3-diphenylurea (often classified within the Akardite family as Akardite III or referred to as a Mono-ethyl Centralite derivative), focusing on its critical role as a stabilizer in double-base and triple-base propellants.

Executive Summary

1-Ethyl-1,3-diphenylurea is a urea-based stabilizer used primarily in nitrocellulose (NC) and nitroglycerin (NG) based propellants.[1] It functions as a "primary stabilizer," acting as a scavenger for nitrogen oxides (NOx) generated during the autocatalytic decomposition of nitrate esters.

Unlike Diphenylamine (DPA), which is standard for single-base propellants but incompatible with nitroglycerin due to basicity, urea derivatives like 1-Ethyl-1,3-diphenylurea are non-basic and "ashless," making them ideal for double-base rocket motors and high-performance ammunition where long-term chemical stability and ballistic consistency are paramount.

Chemical Identity & Nomenclature

Precision in nomenclature is critical due to the structural isomers present in the stabilizer family.

| Common Name | Chemical Name (IUPAC/Structure) | Formula | Role |

| Akardite III | 1-Ethyl-1,3-diphenylurea (or N-Ethyl-N,N'-diphenylurea) | Stabilizer / Plasticizer | |

| Akardite II | 1-Methyl-3,3-diphenylurea (or N-Methyl-N',N'-diphenylurea) | Standard DB Stabilizer | |

| Centralite I | 1,3-Diethyl-1,3-diphenylurea | Stabilizer / Moderator | |

| Akardite I | 1,1-Diphenylurea | Precursor / Early Stabilizer |

Note on Isomerism: While the "Akardite" class is traditionally defined by a gem-diphenyl structure (1,1-diphenyl), literature and industry standards (e.g., AOP-48) often group 1-Ethyl-1,3-diphenylurea under the Akardite III designation due to its functional similarity, despite it structurally being a mono-ethyl analog of Centralite (which is 1,3-diphenyl).

Historical Evolution & Causality

The adoption of 1-Ethyl-1,3-diphenylurea was driven by specific failure modes in earlier propellant formulations.

The Diphenylamine (DPA) Limitation

In the early 20th century, DPA was the gold standard for single-base (NC only) powders. However, with the advent of double-base (NC + NG) propellants for rockets:

-

The Basic Problem: DPA is sufficiently basic to induce the saponification of Nitroglycerin (NG), accelerating decomposition rather than preventing it.

-

The Solution: Urea derivatives (Centralites and Akardites) possess a carbonyl group that reduces the basicity of the nitrogen atoms, making them compatible with NG.

The Shift to Akardites

While Centralite I (Ethyl Centralite) served well as both a stabilizer and a burning rate moderator (plasticizer), researchers sought compounds that could stabilize without significantly altering the burn rate (ballistic neutrality).

-

Akardite I: Found to be effective but had high volatility and melting point issues.

-

Akardite II (Methyl): Became the standard for modern LOVA (Low Vulnerability Ammunition) and rocket motors due to optimal solubility.

-

Akardite III (Ethyl): 1-Ethyl-1,3-diphenylurea emerged as a variant offering slightly different solubility parameters and plasticizing effects, often used when fine-tuning the mechanical properties of the propellant grain is required alongside stabilization.

Mechanism of Action

The stabilization mechanism is a sacrificial scavenging process . The stabilizer traps the reactive nitrogen dioxide (

The N-Nitrosation Pathway

The core reaction involves the substitution of the hydrogen on the secondary nitrogen (or the aromatic ring) with a nitroso group.

Figure 1: The scavenging mechanism where the urea derivative neutralizes the NO2 radical, preventing the autocatalytic degradation of the propellant matrix.

Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-1,3-diphenylurea

Context: This protocol is based on the condensation of isocyanates with amines, the standard industrial route for asymmetrical ureas.

Reagents:

-

Phenyl Isocyanate (

) -

N-Ethylaniline (

) -

Solvent: Dichloromethane (DCM) or Toluene.

Workflow:

-

Preparation: Charge a reactor with N-Ethylaniline dissolved in dry DCM under an inert nitrogen atmosphere.

-

Addition: Dropwise addition of Phenyl Isocyanate while maintaining temperature below 30°C (exothermic reaction).

-

Reflux: Heat to reflux (40°C for DCM) for 2 hours to ensure completion.

-

Isolation: Evaporate solvent. Recrystallize the crude solid from ethanol to obtain pure 1-Ethyl-1,3-diphenylurea.

-

Validation: Verify structure via FTIR (Carbonyl stretch ~1640 cm⁻¹) and Melting Point determination.

Protocol B: Stability Surveillance via HPLC (STANAG 4556)

Context: High-Performance Liquid Chromatography (HPLC) is the mandatory standard for quantifying remaining stabilizer life.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: Acetonitrile / Water (Gradient elution, typically starting 40:60 to 90:10).

-

Detection: UV-Vis Diode Array at 254 nm (aromatic absorption).

-

Flow Rate: 1.0 mL/min.

Figure 2: Analytical workflow for determining residual stabilizer content.

Protocol C: Heat Flow Calorimetry (HFC)

While HPLC measures content, HFC measures stability.

-

Standard: STANAG 4582.

-

Procedure: A sample is held at a constant elevated temperature (e.g., 60°C or 70°C) in a microcalorimeter.

-

Pass Criteria: The heat generation rate must remain below a specific threshold (e.g., 20 µW/g) for the duration of the test, indicating the stabilizer is effectively suppressing exothermic decomposition.

Comparative Data: Akardites vs. Centralites[6]

| Property | Akardite II | Akardite III (1-Ethyl-1,[1][2][4]3) | Ethyl Centralite |

| Structure | Gem-diphenyl (1,1) | Asymmetrical (1,3) | Symmetrical (1,3) |

| Melting Point | ~170-172°C | Lower than Ak II | ~72°C |

| Plasticizing Effect | Low | Moderate | High |

| Primary Use | Rocket Motors (High ISP) | Specialized Propellants | Gun Powders / Moderators |

| Toxicity | Lower than DPA | Lower than DPA | Moderate (Nitroso-derivatives) |

Causality in Selection:

-

Researchers choose Akardite II when they need a stabilizer that does not soften the grain (low plasticization) to maintain structural integrity in large rocket motors.

-

1-Ethyl-1,3-diphenylurea is selected when a balance is needed—providing better solubility than Akardite I but less plasticization than Ethyl Centralite.

References

-

NATO Standardization Office. (2019). AOP-48 Ed. 3: Explosives, Nitrocellulose Based Propellants, Stability Test Procedures and Requirements Using Stabilizer Depletion.[1] NATO.

-

Trache, D., & Tarchoun, A. F. (2018).[5] Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review. Journal of Materials Science.

-

Boers, M.N. (2005).[6] Lifetime prediction of EC, DPA, Akardite II and MNA stabilized triple base propellants.[6] Propellants, Explosives, Pyrotechnics.[5][7]

-

MedCrave. (2019). Application of thin layer chromatography for qualitative analysis of gunpowder.[1] (Table 1: Classification of Akardite III).

-

Sigma-Aldrich. (2024). 1-Ethyl-1,3-diphenylurea Product Specification.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. medcraveonline.com [medcraveonline.com]

- 4. EP2388244B1 - Propellant - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Lifetime prediction of EC, DPA, Akardite II and MNA stabilized triple base propellants, comparison of heat generation rate and stabilizer consumption [repository.tno.nl]

- 7. imemg.org [imemg.org]

An In-depth Technical Guide to the Thermal Decomposition of 1-Ethyl-1,3-diphenylurea: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the thermal decomposition of 1-Ethyl-1,3-diphenylurea. In the absence of direct literature data on its thermal degradation, this document outlines a robust methodological approach based on established thermal analysis techniques. By leveraging the well-documented thermal behavior of the parent compound, 1,3-diphenylurea (DPU), as a predictive model, this guide offers researchers the theoretical background, detailed experimental protocols, and data interpretation strategies necessary to thoroughly characterize the thermal stability and decomposition pathways of 1-Ethyl-1,3-diphenylurea. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for applications in materials science, pharmaceutical development, and chemical safety.

Introduction

1-Ethyl-1,3-diphenylurea is a substituted urea derivative with potential applications in various fields, including as a stabilizer in energetic materials and as an intermediate in organic synthesis. A thorough understanding of its thermal properties, particularly its decomposition points and the nature of its degradation products, is paramount for ensuring its safe handling, storage, and application, as well as for predicting its long-term stability in various formulations.

Currently, there is a notable absence of published experimental data on the thermal decomposition of 1-Ethyl-1,3-diphenylurea. This guide aims to fill this knowledge gap by providing a detailed, step-by-step methodology for researchers to independently and accurately determine these crucial parameters. We will draw upon the extensive research conducted on the thermal decomposition of 1,3-diphenylurea (DPU), a structurally similar compound, to establish a theoretical framework and predict the likely decomposition pathways.

This document is structured to empower researchers with both the theoretical understanding and the practical protocols required to conduct a comprehensive thermal analysis of 1-Ethyl-1,3-diphenylurea.

Theoretical Background: Extrapolating from 1,3-Diphenylurea (DPU)

The thermal decomposition of ureas is a complex process that is highly dependent on the molecular structure and the experimental conditions. The most relevant analogue to 1-Ethyl-1,3-diphenylurea is 1,3-diphenylurea (DPU), for which the thermal decomposition has been extensively studied.

The Decomposition Mechanism of 1,3-Diphenylurea

The thermal decomposition of DPU has been shown to proceed primarily through the cleavage of the C-N bonds, yielding phenyl isocyanate and aniline as the main products.[1][2][3][4] This reaction is typically observed at temperatures above 350°C.[1][4] The overall reaction can be represented as follows:

Scheme 1: Thermal Decomposition of 1,3-Diphenylurea

Secondary reactions can also occur, particularly at higher temperatures or in the presence of catalysts, leading to the formation of by-products such as biurets and triurets.[1]

Predicted Decomposition Pathways for 1-Ethyl-1,3-diphenylurea

Based on the established mechanism for DPU, we can predict two primary decomposition pathways for 1-Ethyl-1,3-diphenylurea, originating from the cleavage of either the N-ethyl or the N-phenyl bond to the carbonyl group.

-

Pathway A: Cleavage of the N-phenyl bond, leading to the formation of phenyl isocyanate and N-ethylaniline.

-

Pathway B: Cleavage of the N-ethyl-N-phenyl bond, resulting in the formation of ethyl isocyanate and aniline.

It is also possible that a combination of these pathways occurs simultaneously. The branching ratio between these pathways will depend on the relative bond dissociation energies of the C-N bonds, which may be influenced by steric and electronic factors.

The following diagram illustrates these predicted decomposition pathways:

Caption: Predicted thermal decomposition pathways of 1-Ethyl-1,3-diphenylurea.

Experimental Methodologies

To experimentally determine the thermal decomposition points and elucidate the decomposition mechanism of 1-Ethyl-1,3-diphenylurea, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The evolved gases should be analyzed using a hyphenated technique such as TGA-FTIR or TGA-MS.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6][7] It is the primary technique for determining the onset of decomposition and the temperature ranges of different decomposition stages.

3.1.1. TGA Experimental Protocol

-

Sample Preparation:

-

Ensure the 1-Ethyl-1,3-diphenylurea sample is homogenous and representative of the bulk material. If necessary, gently grind the sample to a fine powder to ensure uniform heat transfer.[8]

-

Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[8][9]

-

Distribute the sample evenly across the bottom of the crucible.[8]

-

-

Instrument Setup and Parameters:

-

Place the crucible in the TGA instrument.[6]

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[9]

-

Equilibrate the sample at a starting temperature of 30°C.

-

Program the instrument to heat the sample at a constant rate of 10°C/min from 30°C to a final temperature of at least 600°C, to ensure complete decomposition is observed.[10]

-

Record the sample mass as a function of temperature.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5][11][12] It provides information on melting points, phase transitions, and the enthalpy of decomposition.

3.2.1. DSC Experimental Protocol

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the 1-Ethyl-1,3-diphenylurea sample into a clean aluminum DSC pan.

-

Hermetically seal the pan to prevent volatilization of the sample before decomposition.

-

-

Instrument Setup and Parameters:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.[2]

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at 30°C.

-

Heat the sample at a rate of 10°C/min from 30°C to a temperature above the final decomposition temperature observed in the TGA.

-

Record the heat flow as a function of temperature.

-

Data Analysis and Interpretation

TGA Data Analysis

The TGA thermogram (a plot of mass vs. temperature) will reveal the thermal stability of 1-Ethyl-1,3-diphenylurea. Key parameters to be determined include:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum (the peak of the derivative thermogravimetric, DTG, curve).

-

Decomposition Stages: The number of distinct steps in the mass loss curve, which may correspond to different decomposition reactions.

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

DSC Data Analysis

The DSC thermogram (a plot of heat flow vs. temperature) will show endothermic and exothermic events.

-

Melting Point (Tm): A sharp endothermic peak corresponding to the melting of the sample.

-

Decomposition Exotherm/Endotherm: The thermal nature of the decomposition process will be indicated by one or more exothermic or endothermic peaks following the melting point. The area under these peaks can be integrated to determine the enthalpy of decomposition (ΔHd).

Kinetic Analysis

The kinetic parameters of the decomposition reaction (activation energy, pre-exponential factor, and reaction order) can be determined from the DSC data using methods such as the Borchardt and Daniels method or ASTM E698.[11][13] These parameters are crucial for predicting the long-term stability of the material at different temperatures.

4.3.1. Borchardt and Daniels Method

The Borchardt and Daniels method allows for the determination of kinetic parameters from a single DSC scan.[11] It assumes an nth-order reaction and uses the heat flow and the extent of reaction to calculate the rate constant at different temperatures. An Arrhenius plot of ln(k) vs. 1/T then yields the activation energy and pre-exponential factor.

Decomposition Product Analysis

Identifying the volatile products of decomposition is essential for confirming the predicted reaction pathways. This is best achieved by coupling the TGA instrument to a gas analyzer.

TGA-FTIR Analysis

Hyphenating the TGA with a Fourier Transform Infrared (FTIR) spectrometer allows for the real-time identification of the functional groups present in the evolved gases.

5.1.1. TGA-FTIR Protocol

-

Connect the outlet of the TGA furnace to the heated gas cell of an FTIR spectrometer via a heated transfer line (typically maintained at 200-250°C to prevent condensation).

-

Conduct the TGA experiment as described in section 3.1.1.

-

Simultaneously collect FTIR spectra of the evolved gases at regular intervals throughout the TGA run.

-

Correlate the evolution of specific gases (identified by their characteristic IR absorption bands) with the mass loss events observed in the TGA thermogram. For example, the presence of an isocyanate group (N=C=O) will be indicated by a strong absorption band around 2250-2280 cm-1.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a more detailed and quantitative analysis of the decomposition products, the evolved gases can be collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the individual components of the gas mixture and provides their mass spectra for definitive identification.

The following diagram illustrates the experimental workflow for the complete thermal analysis of 1-Ethyl-1,3-diphenylurea:

Sources

- 1. eag.com [eag.com]

- 2. sanatara.com [sanatara.com]

- 3. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 4. Centralite - Wikipedia [en.wikipedia.org]

- 5. cpachem.com [cpachem.com]

- 6. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 7. 1-ETHYL-1,3-DIPHENYLUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-ethyl-1,3-diphenylurea | 64544-71-4 [chemicalbook.com]

- 10. organics.synthesia.eu [organics.synthesia.eu]

- 11. mdpi.com [mdpi.com]

- 12. chemos.de [chemos.de]

- 13. researchgate.net [researchgate.net]

Methodological & Application

GC-MS protocols for analyzing 1-Ethyl-1,3-diphenylurea in gunshot residue

Application Note: High-Sensitivity GC-MS Protocol for the Analysis of 1-Ethyl-1,3-diphenylurea (Ethyl Centralite) in Organic Gunshot Residue (OGSR)

Abstract

This application note details a validated protocol for the extraction and quantification of 1,3-Diethyl-1,3-diphenylurea (Ethyl Centralite, EC) and its mono-ethyl derivatives in organic gunshot residue (OGSR). As lead-free ammunition renders inorganic GSR (IGSR) analysis less definitive, OGSR markers like Ethyl Centralite have become critical for forensic attribution. This guide provides a self-validating workflow using Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode, compliant with principles outlined in ASTM E3307 and E1412.

The Target Analyte: Chemical Profile & Forensic Significance

Ethyl Centralite (Centralite I) is a stabilizer and plasticizer ubiquitously found in smokeless propellants. Its primary function is to neutralize nitric acid formed during the decomposition of nitrocellulose, preventing auto-ignition.

-

Molecular Formula:

[2] -

Molecular Weight: 268.36 g/mol

-

Forensic Relevance: Unlike common environmental contaminants, EC is highly specific to firearms discharge. Upon firing, it deposits on skin and clothing.

-

Degradation Note: Thermal stress during firing can partially de-ethylate EC, producing 1-Ethyl-1,3-diphenylurea (mono-ethyl centralite). This protocol is designed to detect the parent compound (EC), which remains the primary marker, while noting the shared fragmentation pathways with its derivatives.

Sample Collection & Preparation (The "Self-Validating" Workflow)

Objective: Maximize recovery from skin/fabric matrices while minimizing lipid interference. Standard Grounding: Protocols align with ASTM E3307 (Standard Practice for Collection of OGSR).

Sampling Protocol

-

Substrate: Carbon-adhesive stubs (SEM stubs) are preferred for combined IGSR/OGSR analysis. Alternatively, alcohol-free swabs (medical grade cotton or polyester) are used for dedicated OGSR.

-

Solvent: Isopropyl Alcohol (IPA) or Ethanol. Note: Avoid Acetone for hand sampling as it extracts excessive skin oils (squalene/fatty acids) that interfere with GC baselines.

Extraction Workflow

The following workflow utilizes a "micro-extraction" technique to maintain high concentration factors.

Figure 1: Optimized OGSR extraction workflow ensuring minimal analyte loss and maximum concentration.

Instrumental Method: GC-MS Parameters

System: Agilent 7890/5977 or equivalent single-quadrupole GC-MS. Rationale: A non-polar column is selected to separate EC from other stabilizers (e.g., Diphenylamine, Methyl Centralite) and skin matrix components (Cholesterol).

Gas Chromatograph (GC) Configuration

| Parameter | Setting | Technical Rationale |

| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | Low bleed, excellent separation of aromatic ureas. |

| Carrier Gas | Helium, Constant Flow (1.2 mL/min) | Maintains resolution during temperature ramping. |

| Inlet Mode | Pulsed Splitless | Maximizes sensitivity for trace residue. Pulse (25 psi for 0.75 min) reduces residence time in the hot inlet to prevent thermal degradation. |

| Inlet Temp | 250°C | High enough to volatilize EC, low enough to minimize thermal breakdown to aniline derivatives. |

| Injection Vol | 1-2 µL | Standard volume for capillary columns. |

Temperature Program

-

Initial: 80°C (Hold 1 min) — Focuses solvent and volatiles.

-

Ramp 1: 20°C/min to 200°C — Rapidly elutes light matrix components.

-

Ramp 2: 10°C/min to 300°C (Hold 3 min) — Elutes EC (approx. 280°C BP) and heavy lipids.

-

Total Run Time: ~18 minutes.

Mass Spectrometer (MS) Parameters

Mode: Selected Ion Monitoring (SIM). Solvent Delay: 3.5 min (protects filament).

| Analyte | Retention Time (approx) | Target Ion ( | Qualifier 1 ( | Qualifier 2 ( |

| Ethyl Centralite | 16.8 min | 148 | 120 | 268 (Parent) |

| Methyl Centralite | 16.4 min | 134 | 106 | 240 (Parent) |

| Diphenylamine | 14.8 min | 169 | 168 | 167 |

-

Mechanistic Insight: The base peak for Ethyl Centralite is

148 (

Data Interpretation & Validation

Identification Criteria (The "Three-Point" Rule)

To confirm the presence of Ethyl Centralite in a forensic sample, the following criteria must be met (based on SWGGSR guidelines):

-

Retention Time: Must be within ±0.1 min of the calibration standard.

-

S/N Ratio: The quantifier ion (

148) must have a Signal-to-Noise ratio > 10:1. -

Ion Ratios: The ratio of Qualifier (

120) to Quantifier (

Fragmentation Pathway Logic

Understanding the fragmentation ensures you are not detecting interferences.

Figure 2: Electron Impact (EI) fragmentation pathway of Ethyl Centralite used for MS identification.

Quality Assurance & Troubleshooting

-

Carryover Check: Always run a solvent blank (Acetonitrile) immediately after high-concentration standards. Urea derivatives are "sticky" and can adhere to the inlet liner.

-

Inlet Maintenance: Use a deactivated glass wool liner. Active sites in dirty liners can catalyze the degradation of EC into N-ethylaniline, leading to false negatives for EC and false positives for aniline.

-

Internal Standard: Use Diphenylamine-d10 or Triphenylamine . Do not use simple alkanes as they do not mimic the extraction behavior of the urea targets.

References

-

ASTM International. (2025).[5] ASTM E3307-24 Standard Practice for the Collection and Preservation of Organic Gunshot Residue (OGSR).[6] West Conshohocken, PA. [Link]

-

Goudsmits, E., et al. (2015). "The analysis of organic gunshot residue (OGSR) by GC-MS: A review." Forensic Science International, 274, 1-16. [Link]

-

National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of N,N'-Diethyl-N,N'-diphenylurea (Ethyl Centralite).[1][2] NIST Chemistry WebBook, SRD 69. [Link]

-

Organization of Scientific Area Committees (OSAC) for Forensic Science. (2021). Standard Practice for the Collection, Preservation, and Analysis of Organic Gunshot Residues.[5][7][8][Link]

-

Taudte, R. V., et al. (2016). "Detection of Gunshot Residues Using Mass Spectrometry." BioMed Research International, 2016, 9654030. [Link]

Sources

- 1. N,N'-Diethyl-N,N'-diphenylurea [webbook.nist.gov]

- 2. Centralite - Wikipedia [en.wikipedia.org]

- 3. nanobiophotonics.ee.uh.edu [nanobiophotonics.ee.uh.edu]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. Organic Gunshot Residue Analysis | ASTM [astm.org]

- 6. ANSI/ASTM E3307-24 Standard Practice for the Collection and Preservation of Organic Gunshot Residue (OGSR) | National Institute of Justice [nij.ojp.gov]

- 7. nist.gov [nist.gov]

- 8. E3307 Standard Practice for the Collection and Preservation of Organic Gunshot Residue (OGSR) [store.astm.org]

Application Note: 1-Ethyl-1,3-diphenylurea (Centralite I) as a Stabilizer in Smokeless Powder Formulations

[1]

Executive Summary

1-Ethyl-1,3-diphenylurea (CAS: 85-98-3), commonly known as Centralite I or Ethyl Centralite (EC) , is a critical functional additive in the formulation of single-base and double-base smokeless powders. Unlike simple pH buffers, EC acts as a sacrificial scavenger , chemically trapping nitrogen oxides (NOx) released during the inevitable thermal decomposition of nitrate esters (Nitrocellulose and Nitroglycerin).

This guide details the mechanistic action of EC, provides a validated protocol for its incorporation and quantification (via HPLC), and outlines stability testing standards compliant with NATO STANAG 4117 and 4556.

Mechanism of Action

The Problem: Autocatalytic Decomposition

Nitrocellulose (NC) and Nitroglycerin (NG) are nitrate esters that degrade over time, releasing nitrogen dioxide (

The Solution: The Scavenging Pathway

Centralite I functions by intercepting

The stabilization mechanism involves electrophilic aromatic substitution. The electron-rich phenyl rings of EC are nitrated by the decomposition products of the propellant.

Key Reaction Steps:

-

Primary Scavenging: EC reacts with

to form 4-nitro-centralite . -

Secondary Scavenging: 4-nitro-centralite can further react to form 4,4'-dinitro-centralite .

-

Hydrolysis (Minor Pathway): Under acidic conditions, EC may hydrolyze to form N-ethylaniline, which subsequently forms N-nitroso-N-ethylaniline (though this is less dominant than in DPA stabilization).

Mechanistic Visualization

The following diagram illustrates the primary degradation pathway of Centralite I in the presence of NOx species.

Figure 1: Reaction pathway of Centralite I acting as a scavenger for nitrate ester decomposition products. The primary pathway is ring nitration.

Formulation Protocol

Context: Centralite I is typically added at concentrations between 1.0% and 5.0% by weight. The following protocol describes a solvent-based incorporation method for a double-base propellant.

Materials

-

Nitrocellulose (12.6% N)

-

Nitroglycerin (Desensitized)

-

Stabilizer: 1-Ethyl-1,3-diphenylurea (Centralite I) (>99% purity)

-

Solvents: Acetone / Ethanol blend (50:50)

Incorporation Steps

-

Pre-Dissolution: Dissolve the calculated mass of Centralite I in the Acetone/Ethanol solvent blend. Note: Predissolving ensures homogenous distribution, which is critical for preventing "hot spots" of instability.

-

Maceration: Add the solvent-stabilizer solution to the Nitrocellulose in a sigma-blade mixer. Mix for 30 minutes at 20°C to allow swelling (gelatinization).

-

Incorporation of NG: Slowly add desensitized Nitroglycerin to the mixer.

-

Kneading: Knead the dough for 2-4 hours. The Centralite I will migrate into the polymer matrix, acting as a plasticizer to reduce friction between polymer chains.

-

Extrusion & Cutting: Extrude the dough through dies to form grains.

-

Solvent Removal: Dry grains to remove process solvents. Critical Control Point: Ensure temperature during drying does not exceed 55°C to prevent premature consumption of the stabilizer.

Analytical Protocols (Quality Control)

To ensure the propellant remains safe, the "Effective Stabilizer" content must be monitored.[2] The following protocol is derived from STANAG 4117 .

Protocol A: HPLC Quantification of Centralite I

Objective: Quantify remaining Centralite I and its nitrated derivatives to assess remaining shelf-life.

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Internal Standard: Diphenylamine (if not present in matrix) or external calibration.

Workflow Diagram:

Figure 2: Extraction and analysis workflow for Centralite I quantification compliant with STANAG 4117.

Instrument Parameters:

| Parameter | Setting |

|---|---|

| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase | Isocratic: Acetonitrile (60%) / Water (40%) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis / DAD at 254 nm |

| Injection Vol | 10 µL |

| Run Time | ~15-20 minutes |

Acceptance Criteria:

-

Safe: > 1.8% w/w effective stabilizer.

-

Warning: 1.0% - 1.8% w/w (Increase surveillance frequency).

-

Critical: < 1.0% w/w (Immediate disposal/demilitarization).

Protocol B: Vacuum Stability Test (VST)

Objective: Determine chemical stability by measuring gas evolution under accelerated aging, compliant with STANAG 4556 .

Methodology:

-

Sample Prep: dry 5.0g of propellant in a desiccator.

-

Loading: Place sample in a glass heating tube connected to a pressure transducer (mercury manometers are obsolete).

-

Evacuation: Evacuate tube to < 5 mbar.

-

Heating: Heat block to 100°C (Single Base) or 90°C (Double Base).

-

Duration: Maintain temperature for 40 hours .

-

Measurement: Record the volume of gas evolved (

).[3]

Calculation:

Limit:

-

For Double Base Propellants (90°C): Gas evolution must be < 2.0 mL/g .[4]

-

Higher gas evolution indicates the Centralite I is depleted or the matrix is destabilizing faster than the scavenger can act.

References

-

NATO Standardization Office. (2001). STANAG 4117: Explosives, Stability Test Procedures and Requirements for Propellants Stabilized with Diphenylamine, Ethyl Centralite or Mixtures of Both.[5]

-

NATO Standardization Office. (2011). STANAG 4556: Explosives, Vacuum Stability Test.[3][4][6]

-

Volk, F. (1976). Determination of the Shelf Life of Solid Propellants.[7][8] Propellants, Explosives, Pyrotechnics.[1][3][6][9][10]

-

Lindblom, T. (2002). Reactions of Stabilizers in Propellants.[1][7][11][12] Journal of Energetic Materials.

-

Sućeska, M. (2016). Determination of Chemical Stability of Propellants Using the Vacuum Stability Test Method.[3][4][6] Scientific Technical Review.

Sources

- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. mueller-instruments.de [mueller-instruments.de]

- 4. researchgate.net [researchgate.net]

- 5. standards.globalspec.com [standards.globalspec.com]

- 6. vti.mod.gov.rs [vti.mod.gov.rs]

- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 8. eurachem.org [eurachem.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. umoncton.scholaris.ca [umoncton.scholaris.ca]

- 12. apps.dtic.mil [apps.dtic.mil]

Thin Layer Chromatography (TLC) separation of substituted ureas

An Application and Protocol Guide for the Thin Layer Chromatography (TLC) Separation of Substituted Ureas

Abstract

This guide provides a comprehensive framework for the separation and analysis of substituted ureas using Thin Layer Chromatography (TLC). Substituted ureas are a pivotal class of compounds in medicinal chemistry and materials science, making their efficient analysis critical for reaction monitoring, purity assessment, and identification. This document moves beyond a simple protocol, delving into the fundamental principles governing the separation, offering detailed methodologies for method development, and providing robust troubleshooting strategies. The protocols herein are designed to be self-validating, grounded in established chromatographic theory and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Role of TLC in Urea Analysis

Thin Layer Chromatography is a powerful, rapid, and cost-effective analytical technique used to separate components of a mixture.[1][2][3] Its applications in the context of substituted ureas are extensive, ranging from monitoring the progress of a synthesis to assessing the purity of final compounds and providing preliminary identification of products.[1][4]

Ureas (R₂N-C(=O)-NR₂) are characterized by a polar carbonyl group capable of acting as a hydrogen bond acceptor, and N-H groups that are potent hydrogen bond donors. The nature of the substituents (R-groups) dramatically influences the overall polarity, solubility, and chromatographic behavior of the molecule. TLC separates these compounds based on the principle of differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a solvent system of optimized polarity).[5][6] Compounds with higher polarity or more hydrogen bonding capacity will have a stronger affinity for the stationary phase and thus migrate more slowly up the plate, resulting in a lower Retention Factor (Rf).[5][6]

The Chromatographic System: A Deep Dive

The success of any TLC separation hinges on the judicious selection of its core components: the stationary phase and the mobile phase.

Stationary Phase: The Foundation of Separation

For the analysis of polar molecules like substituted ureas, the standard choice is silica gel 60 F₂₅₄ .[7][8][9]

-

Silica Gel: This is a highly polar adsorbent consisting of silicon dioxide with surface silanol groups (Si-OH).[5] These silanol groups are the primary sites of interaction, binding to the polar urea functional group via strong hydrogen bonds.

-

The "60" Designation: This refers to the mean pore size of the silica particles in Angstroms, a standard for consistent performance.

-

F₂₅₄ Indicator: The plate is impregnated with a fluorescent indicator that glows under short-wave UV light (254 nm).[1] If a substituted urea contains a UV-active chromophore (e.g., an aromatic ring), it will quench this fluorescence and appear as a dark spot, providing a non-destructive method of visualization.[1][10]

While standard silica is the most common, for certain applications, other stationary phases can be considered. Reversed-phase TLC (using a non-polar stationary phase like C18-functionalized silica and a polar mobile phase) can be effective for highly non-polar urea derivatives.[2][9]

Mobile Phase (Eluent): The Driving Force of Separation

The mobile phase is the solvent or solvent mixture that moves up the TLC plate via capillary action, carrying the analytes with it.[3][11] The key to achieving good separation is to find a mobile phase that provides differential migration of the components, ideally resulting in Rf values between 0.2 and 0.8.[12]

-

Principle of Elution: A more polar mobile phase will more effectively compete with the analytes for binding sites on the silica gel, causing all compounds to migrate further up the plate (higher Rf values).[13] Conversely, a non-polar mobile phase will result in minimal migration for polar compounds like ureas (low Rf values).[1]

Table 1: Recommended Starting Solvent Systems for Substituted Ureas

| Mobile Phase Composition | Ratio (v/v) | Polarity | Target Compounds & Rationale |

| Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) | 85 : 14 : 1 | High | A classic system for highly polar compounds like ureas and guanidines. The small amount of ammonium hydroxide acts as a basic modifier to deprotonate acidic sites on the silica gel, preventing tailing or streaking of basic compounds.[14] |

| Ethyl Acetate (EtOAc) : Methanol (MeOH) | 80 : 20 to 75 : 25 | Medium-High | A good starting point for many moderately polar substituted ureas. The ratio can be easily adjusted to fine-tune Rf values.[14][15] |

| 1-Propanol : Water | 9 : 1 to 8 : 2 | High | Particularly effective for separating simple, highly water-soluble ureas. This system was successfully used to achieve an Rf of ~0.5-0.68 for urea itself.[7][8][16] |

| Petroleum Benzine : Acetone | 80 : 20 | Low-Medium | Suitable for less polar, more lipophilic urea derivatives, such as certain herbicide classes (e.g., methoxuron, monuron).[17] |